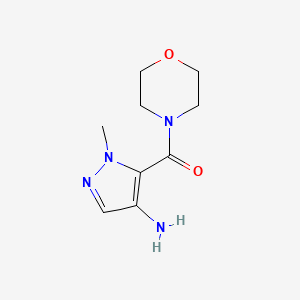![molecular formula C18H18N4O4 B2792831 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1209897-18-6](/img/structure/B2792831.png)
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include the furan rings, pyrazolo[3,4-b]pyridine core, and the carboxamide group. These features could potentially confer a variety of biological activities to the compound .
Molecular Structure Analysis
The compound’s structure includes several aromatic rings (furan and pyrazolo[3,4-b]pyridine), which are likely to participate in pi-pi stacking interactions. The presence of nitrogen atoms in the rings also suggests potential for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the furan rings, the pyrazolo[3,4-b]pyridine core, and the carboxamide group. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar groups (such as the carboxamide) could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives have gained prominence as antibacterial agents. Researchers have explored their efficacy against both gram-positive and gram-negative bacteria. The furan nucleus is essential for the development of novel antibacterial agents. By modifying the furan structure, medicinal chemists have created innovative compounds with potential antimicrobial properties. These derivatives could address the global issue of microbial resistance by providing more effective and secure antimicrobial agents .
Anticancer Potential
Furan-containing compounds, including our target compound, have demonstrated anticancer properties. While specific studies on this compound are limited, the broader class of furan derivatives has shown promise in inhibiting cancer cell growth. Further research could explore its potential as an anticancer agent .
Anti-inflammatory and Analgesic Effects
Furan derivatives exhibit anti-inflammatory and analgesic activities. Although direct evidence for our compound is scarce, it shares structural features with other furans known for their anti-inflammatory effects. Investigating its impact on inflammatory pathways could provide valuable insights .
Antioxidant Properties
Furan-containing compounds often possess antioxidant properties. While we lack specific data on our compound, exploring its ability to scavenge free radicals and protect against oxidative stress could be worthwhile .
Anticonvulsant Potential
Pyrazole derivatives, which share similarities with our compound, have been investigated for their anticonvulsant effects. Although not directly studied, our compound’s structural features suggest it may have similar properties .
Anti-fibrotic Activity
Furan derivatives have been explored as potential anti-fibrotic agents. While our compound’s role in this area remains unexplored, its structural characteristics align with other compounds known to inhibit collagen synthesis. Investigating its impact on fibrosis-related pathways could be valuable .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-9-7-11(10(2)26-9)18(24)20-16-15-12(13-5-4-6-25-13)8-14(23)19-17(15)22(3)21-16/h4-7,12H,8H2,1-3H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFEGCLUOYEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

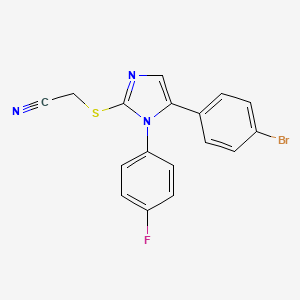
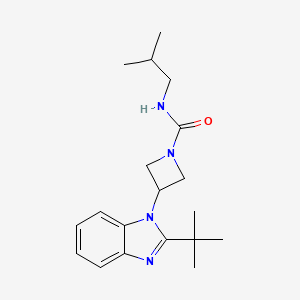
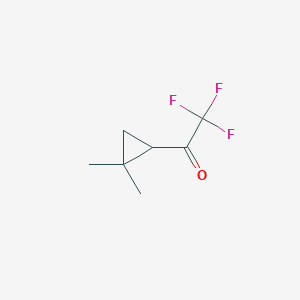
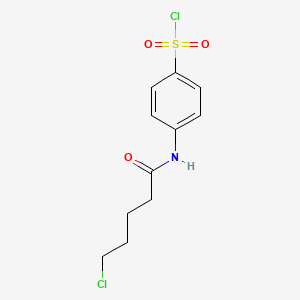
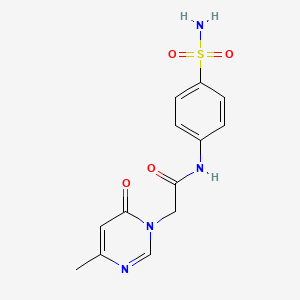
![N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2792756.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)
![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)
![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)
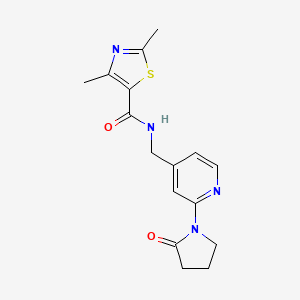
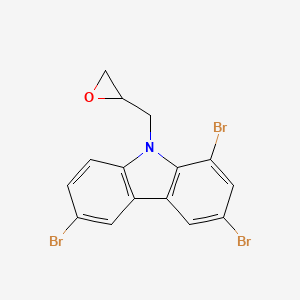
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)

